molecular formula C10H18Cl3N3 B1471595 1-(2-Pyridinylmethyl)-3-pyrrolidinamine trihydrochloride CAS No. 2206265-38-3

1-(2-Pyridinylmethyl)-3-pyrrolidinamine trihydrochloride

Cat. No.: B1471595
CAS No.: 2206265-38-3
M. Wt: 286.6 g/mol
InChI Key: MZTFEPOWHLGYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Pyridinylmethyl)-3-pyrrolidinamine trihydrochloride” is a chemical compound that contains a pyridine and a pyrrolidine ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms. The two rings are connected by a methylene (-CH2-) group. The compound also contains three hydrochloride (HCl) groups, which suggests that it is a salt and likely soluble in water .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)pyrrolidin-3-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10;;;/h1-3,5,9H,4,6-8,11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTFEPOWHLGYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=N2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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